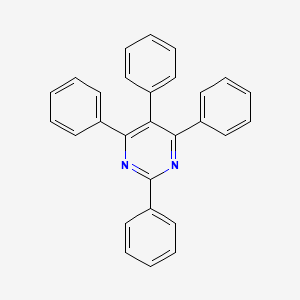

Tetraphenylpyrimidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,5,6-tetraphenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)29-28(24-19-11-4-12-20-24)30-27(25)23-17-9-3-10-18-23/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOXNYBVBRTLFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508719 | |

| Record name | Tetraphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14277-91-9 | |

| Record name | Tetraphenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tetraphenylpyrimidine Tppm Research Landscape: Foundational Perspectives and Emerging Directions

Evolution of Pyrimidine-Based Conjugated Systems in Organic Chemistry

The journey of pyrimidine-based compounds in organic chemistry is extensive. Pyrimidines, as aromatic heterocyclic compounds with two nitrogen atoms in a six-membered ring, are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are present in numerous natural and synthetic bioactive compounds. rsc.orgnsf.gov Their inherent electron-deficient nature, due to the C=N double bonds, makes them strong electron acceptors. researchgate.net This characteristic has been pivotal in their application beyond the biological realm and into the domain of π-conjugated materials. nsf.gov

The exploration of pyrimidine (B1678525) derivatives in materials science began with the goal of creating "push-pull" molecules and functionalized π-conjugated materials for applications in liquid crystals and light-emitting technologies. nsf.gov Theoretical studies have been instrumental in understanding and predicting the electronic and optical properties of these systems. By modifying the chemical structures, such as introducing different electron-donating or accepting groups, researchers can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. imist.majmaterenvironsci.com This tuning of the electronic bandgap is crucial for tailoring the material's properties for specific applications, such as organic solar cells. imist.majmaterenvironsci.com

A significant breakthrough in this area was the development of luminogens exhibiting Aggregation-Induced Emission (AIE). Traditional organic luminophores often suffer from aggregation-caused quenching (ACQ), where their fluorescence diminishes in the aggregated or solid state. nih.gov AIE-active luminogens (AIEgens), in contrast, show enhanced emission in the solid state, a highly desirable property for practical applications. nih.govmdpi.com The design of AIEgens often involves constructing molecules with rotatable peripheral aromatic rings, a feature that led to the investigation of compounds like tetraphenylethene (TPE) and, subsequently, tetraphenylpyrimidine. researchgate.netnih.gov

Significance of this compound Scaffolds in Advanced Functional Materials

The this compound (TPPM) scaffold has emerged as a particularly promising platform for the development of advanced functional materials. nih.gov TPPM-based luminogens are designed based on the principle of restricting intramolecular motion to achieve aggregation-enhanced emission (AEE) characteristics. nih.govresearchgate.netmdpi.com These molecules can be synthesized with relative ease under mild conditions. nih.govnih.gov

Aggregation-Enhanced Emission (AEE) in TPPM Derivatives:

The photophysical properties of TPPM and its derivatives, such as TPPM-4M and TPPM-4P, have been systematically studied. These studies reveal that they exhibit AEE. researchgate.netmdpi.com Theoretical investigations suggest that high-frequency bending vibrations within the central pyrimidine ring are the primary non-radiative decay pathways. nih.govresearchgate.netnih.gov By attaching electron-donating groups like methoxy (B1213986) (in TPPM-4M) or phenyl groups (in TPPM-4P), the molecular skeleton becomes more rigid, which mitigates these bending motions and reduces non-radiative decay, leading to enhanced fluorescence. nih.gov

Table 1: Photophysical Properties of TPPM Derivatives

| Compound | Emission Wavelength (nm) | Fluorescence Quantum Yield (%) |

|---|---|---|

| TPPM | - | - |

| TPPM-4M | - | - |

| TPPM-4P | - | - |

| TPP-T | 418 | 26.8 |

| TPP-2T | 437 | 29.0 |

| T-TPP-T | 436 | 30.9 |

Applications in Chemical Sensing:

The unique structure of TPPM derivatives, with their three-dimensional topology, creates internal voids that can interact with analytes. mdpi.com This property, combined with their AEE characteristics, makes them excellent candidates for fluorescent probes in chemical sensing. For instance, nanoaggregates of TPPM derivatives have been successfully used for the detection of explosives like picric acid (PA). mdpi.com The quenching of their fluorescence upon interaction with the explosive provides a detectable signal. The pyrimidine ring can form hydrogen bonds with PA molecules, facilitating an efficient electron transfer process and leading to a high sensing performance. mdpi.com

Interdisciplinary Research Avenues Involving this compound

The promising properties of this compound have opened up several avenues for interdisciplinary research, bridging chemistry, materials science, and engineering. u-bordeaux.frnih.govecorrector.com

Optoelectronics:

The field of optoelectronics, which involves the conversion of light to electricity and vice versa, is a major area of application for TPPM-based materials. nih.govunisystem.com Their strong emission in the solid state makes them suitable for use as emitting layers in organic light-emitting diodes (OLEDs). researchgate.net The development of efficient and stable blue-light emitters is a significant challenge in OLED technology, and TPPM derivatives are being explored for this purpose. researchgate.net Furthermore, the tunability of their electronic properties through chemical modification allows for the design of materials with specific energy levels, which is crucial for their integration into various optoelectronic devices. jmaterenvironsci.comrsc.orgfrontiersin.org

Advanced Scaffolds and Sensors:

The concept of a "scaffold" in materials science refers to a porous, biocompatible, and often biodegradable structure that provides a framework for other materials or for biological processes. nih.govmdpi.comnih.gov The porous nature of aggregated TPPM derivatives aligns with this concept, enabling their use in creating functional scaffolds. mdpi.com These scaffolds can be designed for applications in chemical sensing, where the pores trap analyte molecules. 20.210.105mdpi.comresearchgate.net The development of these sensors often involves collaboration between chemists, who synthesize the TPPM derivatives, and engineers, who design and fabricate the sensor devices.

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | TPPM |

| Tetraphenylethene | TPE |

| Picric Acid | PA |

| This compound-4-methoxy | TPPM-4M |

| This compound-4-phenyl | TPPM-4P |

| 2,4,5,6-Tetrakis(4-thienylphenyl)pyrimidine | TPP-T |

| 2,4-Bis(4-biphenylyl)-5,6-diphenylpyrimidine | TPP-2T |

| 2,4,5,6-Tetrakis(4'-(trifluoromethyl)biphenyl-4-yl)pyrimidine | T-TPP-T |

| Cytosine | |

| Thymine |

Synthetic Methodologies for Tetraphenylpyrimidine and Its Derivatives

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of various substituents onto heterocyclic scaffolds. researchgate.net These methods are particularly effective for synthesizing highly arylated pyrimidines.

The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is highly effective for the synthesis of biaryls, styrenes, and poly-arylated heterocycles, including tetraphenylpyrimidine. libretexts.orgrsc.org The general mechanism involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

To construct a this compound core, a common strategy involves starting with a tetrahalogenated pyrimidine (B1678525), such as 2,4,5,6-tetrachloropyrimidine, and reacting it with phenylboronic acid. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., Na₂CO₃, K₂CO₃, or KF) in a suitable solvent system like toluene/ethanol or dioxane/water. academie-sciences.frmdpi.com By controlling the stoichiometry of the phenylboronic acid and the reaction conditions, it is possible to achieve stepwise or complete substitution of the halogen atoms.

A synergistic approach combining Suzuki-Miyaura coupling with other powerful reactions like metathesis has proven efficient for building complex polycyclic and heterocyclic systems. beilstein-journals.org While not directly forming this compound, these multi-step sequences highlight the robustness of the Suzuki-Miyaura reaction in constructing highly substituted aromatic cores. beilstein-journals.org For instance, the synthesis of various biarylarsine ligands has been achieved using Suzuki-Miyaura coupling as a key step to construct the biaryl framework. rsc.org

Table 1: Example Conditions for Suzuki-Miyaura Coupling in Pyrimidine Systems

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4,6-Trichloropyrido[2,3-d]pyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 83% | academie-sciences.fr |

| 2-Bromo-4-methoxybenzaldehyde | 5-Formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) | NaOH | Dioxane/H₂O | 73% | mdpi.com |

| (2-Bromophenyl)diphenylarsine | Arylboronic acids | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 80-99% | rsc.org |

The synthesis of specifically substituted pyrimidines relies heavily on site-selective functionalization, where reactions are directed to a particular position on the pyrimidine ring. nih.gov This control is crucial when building complex molecules like asymmetrically substituted this compound derivatives. Palladium-catalyzed C-H functionalization has emerged as a powerful strategy, often using a directing group (DG) to guide the catalyst to a specific C-H bond. nih.govrsc.org

The pyrimidine ring itself can act as a directing group. For example, N-pyrimidyl-assisted, palladium(II)-catalyzed C(sp²)-H halogenation and nitration have been demonstrated on 4-quinolone derivatives, showcasing the directing capacity of the pyrimidine moiety. acs.org This intrinsic property can be harnessed to control regioselectivity in cross-coupling reactions.

For di- or polyhalogenated pyrimidines, the inherent electronic properties of the ring often dictate the order of reactivity. Halides at positions 2, 4, and 6 are electron-deficient and thus more susceptible to nucleophilic substitution and oxidative addition in cross-coupling reactions, while position 5 is less electron-deficient. wikipedia.org In 2,4,6-trihalogenated pyrido[2,3-d]pyrimidines, the observed reactivity order for Suzuki coupling is C4 > C2 > C6, which correlates with the chemical shift of the protons in the parent heterocycle, indicating that the most electron-deficient carbon is the most reactive. academie-sciences.fr

In cases where inherent reactivity does not favor the desired isomer, ligand choice can overturn the conventional selectivity. nih.govnih.gov For example, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the less reactive C4 position of 2,4-dichloropyridines, demonstrating that the catalyst system can be tailored to achieve unconventional site-selectivity. nih.gov Such principles are directly applicable to the selective synthesis of functionalized this compound derivatives.

Alternative Synthetic Routes to Polysubstituted Pyrimidine Cores

While palladium catalysis is a dominant strategy, several alternative routes provide access to the polysubstituted pyrimidine core, often through different bond-forming paradigms.

A powerful, metal-free approach to polysubstituted pyrimidines involves the electrophilic activation of amides. thieme-connect.comthieme-connect.com In a notable example, a three-component reaction combines one alkyne and two secondary amides, activated by triflic anhydride (B1165640) (Tf₂O), to form the pyrimidine ring. thieme-connect.comthieme-connect.com

The proposed mechanism involves the activation of a secondary amide by Tf₂O to form a nitrilium ion. thieme-connect.com This intermediate can then undergo addition to an alkyne, generating a vinyl cation. This cation is subsequently intercepted by a nitrile (formed in situ from the decomposition of another nitrilium ion), leading to a cascade of cyclization and elimination steps that ultimately furnish the pyrimidine product. thieme-connect.com This method tolerates a variety of functional groups on both the alkyne and amide partners, providing a flexible entry to diverse pyrimidine structures. thieme-connect.comthieme-connect.com

Table 2: Synthesis of Polysubstituted Pyrimidines via Electrophilic Amide Activation

| Amide | Alkyne | Product Yield | Reference |

|---|---|---|---|

| N-Cyclopentylbenzamide | Prop-1-yn-1-ylbenzene | 83% | thieme-connect.com |

| N-Cyclopentylbenzamide | 1-Ethynyl-4-fluorobenzene | 65% | thieme-connect.com |

| N-Cyclopentyl-4-methoxybenzamide | Prop-1-yn-1-ylbenzene | 88% | thieme-connect.com |

| N-Cyclopentyl-4-(trifluoromethyl)benzamide | Prop-1-yn-1-ylbenzene | 42% | thieme-connect.com |

Reactions were performed using the amide, alkyne, 2-iodopyridine, and Tf₂O in 1,2-dichloroethane (B1671644) at 90°C. thieme-connect.com

Another strategy involves the reaction of N-vinyl or N-aryl amides with carbonitriles, where the amide is activated with an agent like 2-chloro-pyridine and trifluoromethanesulfonic anhydride. wikipedia.orgchemicalbook.com These methods demonstrate the utility of activating simple precursors to construct the complex pyrimidine core without resorting to transition metals.

Dimerization and multi-component condensation reactions represent a classic and efficient strategy for building heterocyclic rings. The Biginelli reaction, for instance, is a well-known one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. mdpi.com While typically yielding dihydropyrimidines, modifications and subsequent oxidation can lead to fully aromatic pyrimidine systems. This approach has been used to create conformationally flexible dimers of bioactive molecules containing the pyrimidine scaffold. mdpi.com

The use of malononitrile (B47326) dimer is another key strategy for synthesizing pyrimidine derivatives. researchgate.net Malononitrile dimer serves as a versatile C3 synthon that can react with amidines to form highly substituted aminopyrimidines. researchgate.net For example, it can be utilized in reactions with amidines and phenyl isothiocyanate to construct complex pyrimidine motifs. researchgate.net These reactions often proceed via cascade or domino sequences, where multiple bonds are formed in a single operation, offering high atom economy and synthetic efficiency. rsc.org

Rational Design Principles for this compound-Based Architectures

The synthesis of this compound (TPPM) and its derivatives is often guided by rational design principles aimed at achieving specific functional properties. researchgate.netdp.tech A primary application of TPPM-based structures is in the field of organic light-emitting materials, where they function as luminogens with aggregation-induced emission (AIE). researchgate.net

The core principle behind the AIE phenomenon in molecules like tetraphenylethylene (B103901) (TPE) and TPPM is the restriction of intramolecular motion (RIM). researchgate.net In dilute solutions, the phenyl rings of TPPM can undergo low-frequency rotational and vibrational motions, which provide non-radiative decay pathways for the excited state, resulting in weak or no fluorescence. researchgate.net However, in the aggregated or solid state, these intramolecular motions are physically hindered. This blockage of non-radiative channels forces the excited state to decay radiatively, leading to strong light emission. researchgate.net

The rational design of TPPM-based architectures involves several key considerations:

Core Structure: The this compound core provides the fundamental AIE-active scaffold. The multiple phenyl rotors attached to the central pyrimidine ring are essential for the RIM mechanism. researchgate.net

Functionalization: Introducing different substituents onto the peripheral phenyl rings allows for the fine-tuning of the electronic and photophysical properties. Electron-donating or -accepting groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and quantum yield. researchgate.net

Solubility and Processing: Attaching alkyl or other solubilizing groups can improve the processability of the materials for applications in devices like organic light-emitting diodes (OLEDs), which often require spin-coating or ink-jet printing. researchgate.net

Intermolecular Interactions: The design must also consider how the molecules will pack in the solid state. Hydrogen bonding and other non-covalent interactions can influence the degree of motion restriction and the ultimate emission efficiency. nih.gov

By applying these principles, researchers can systematically design and synthesize novel TPPM derivatives with tailored properties, such as enhanced quantum yields, specific emission wavelengths, and improved stability for advanced material applications. researchgate.netrsc.org

Photophysical Phenomena and Excited State Mechanisms in Tetraphenylpyrimidine Systems

Aggregation-Induced Emission (AIE) Characteristics of Tetraphenylpyrimidine Derivatives

This compound (TPP) and its derivatives are prominent members of the class of molecules exhibiting aggregation-induced emission (AIE), a fascinating phenomenon where these molecules are non-emissive in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state. This behavior is contrary to the aggregation-caused quenching (ACQ) effect typically observed in conventional fluorophores. The AIE characteristics of TPP derivatives are attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-emissive decay pathways and promotes radiative emission.

Mechanistic Elucidation of Aggregation-Enhanced Emission (AEE)

The enhanced emission in the aggregated state, often referred to as aggregation-enhanced emission (AEE), is a hallmark of TPP systems. The underlying mechanisms involve a delicate interplay of structural and electronic factors that are significantly altered upon aggregation.

The primary mechanism driving the AIE phenomenon in this compound derivatives is the restriction of intramolecular motion (RIM). In dilute solutions, the phenyl rings of the TPP core are free to undergo low-frequency rotational and vibrational motions. These dynamic processes act as efficient non-radiative decay channels, dissipating the absorbed energy as heat and rendering the molecule non-emissive.

Upon aggregation, the molecules are packed in close proximity, leading to physical constraints that hinder these intramolecular motions. This rigidification of the molecular structure effectively blocks the non-radiative decay pathways. With the primary deactivation route suppressed, the excited state is forced to decay radiatively, resulting in a significant enhancement of fluorescence emission. Theoretical and experimental studies have consistently pointed to the restriction of the torsional motions of the phenyl rings as a key factor in activating the AIE in TPP and its analogues.

Beyond the low-frequency rotational motions, high-frequency vibrations within the molecular framework also contribute to non-radiative decay. Theoretical studies on this compound derivatives have revealed that high-frequency bending vibrations within the central pyrimidine (B1678525) ring are significant contributors to the non-radiative decay channels in the isolated state. mdpi.com

In the aggregated state, the intermolecular interactions not only restrict the large-amplitude rotations of the phenyl groups but also dampen these high-frequency bending vibrations. This suppression of vibrational energy dissipation pathways further contributes to the closure of non-radiative channels, thereby enhancing the fluorescence quantum yield. The collective effect of restricting both rotational and vibrational motions is a pronounced AEE characteristic.

Intramolecular charge transfer (ICT) plays a crucial role in modulating the emission properties of this compound derivatives, particularly those bearing electron-donating or electron-withdrawing substituents. The TPP core can act as an electron acceptor, and the attached phenyl rings can be functionalized to act as electron donors.

Upon photoexcitation, an electron can be transferred from the donor-substituted phenyl ring to the pyrimidine core, forming an ICT state. The stability and nature of this ICT state are highly dependent on the solvent polarity and the local environment. In polar solvents, the ICT state can be stabilized, often leading to a red-shifted and sometimes quenched emission.

In the aggregated state, the restriction of molecular motions can influence the geometry of the ICT state. For some derivatives, the formation of a twisted intramolecular charge transfer (TICT) state, which is typically non-emissive, is inhibited upon aggregation. This blockage of the TICT relaxation pathway forces the excited state to decay from a more planar and emissive ICT state, contributing to the AIE effect. The interplay between the RIM and ICT mechanisms allows for fine-tuning of the emission color and intensity of TPP derivatives.

Strategies for Modulating Aggregation-Induced Emission Properties

The AIE properties of this compound derivatives can be systematically modulated through various chemical design strategies. These strategies aim to control the intramolecular motions and the electronic properties of the molecules.

One effective strategy is the introduction of different substituents on the peripheral phenyl rings. Attaching bulky groups can sterically hinder the intramolecular rotations even in the solution state to some extent, leading to a baseline level of emission. Furthermore, the electronic nature of the substituents can be varied to tune the ICT character and, consequently, the emission wavelength. Electron-donating groups generally lead to red-shifted emissions, while electron-withdrawing groups can cause a blue shift.

Furthermore, controlling the aggregation morphology can also modulate the AIE characteristics. Different aggregation conditions, such as solvent composition and temperature, can lead to the formation of aggregates with varying degrees of molecular packing and order. Amorphous aggregates often exhibit different emission properties compared to crystalline aggregates due to the differences in the extent of RIM.

| Derivative | Substituent | Emission Max (nm) in Aggregate | Quantum Yield in Aggregate | Reference |

| TPPM | -H | 485 | - | mdpi.com |

| TPPM-4M | -CH3 | 490 | - | mdpi.com |

| TPPM-4P | -Phenyl | 505 | - | mdpi.com |

Photoreduction Processes of this compound

Information specifically detailing the photoreduction processes of the parent compound, this compound, is not extensively available in the reviewed literature. However, the general photochemical reactivity of pyrimidine and its derivatives suggests potential pathways for photoreduction. Pyrimidine rings can undergo photochemical reactions, including reduction, often initiated by UV irradiation.

Transient Species Formation: Radical Anions and H-Adduct Radicals

Upon photoexcitation, this compound can engage in reactions that lead to the formation of transient reactive species. While direct experimental evidence for the formation of radical anions and H-adduct radicals of unsubstituted this compound through transient absorption spectroscopy is not extensively documented in publicly available literature, the general reactivity patterns of excited pyrimidine and other nitrogen-containing aromatic heterocycles provide a strong basis for inferring their likely formation.

Radical Anions: In the presence of a suitable electron donor, the excited state of this compound can accept an electron to form a radical anion. This process is a key step in many photoreduction reactions. The formation of the TPP radical anion (TPP•−) can be represented by the following general scheme:

TPP + hν → TPP* TPP* + D → TPP•− + D•+

where TPP* is the excited state of this compound and D is an electron donor. The stability and subsequent reactivity of the TPP•− radical anion would be influenced by the solvent environment and the nature of the donor molecule.

H-Adduct Radicals: In hydrogen-donating solvents or in the presence of a hydrogen donor, the excited TPP molecule can abstract a hydrogen atom, leading to the formation of a neutral H-adduct radical. This process is another pathway for the photoreduction of the pyrimidine ring. The formation of an H-adduct radical can be depicted as:

TPP* + R-H → [TPPH]• + R•

The site of hydrogen addition to the pyrimidine ring can vary, and computational studies on simpler pyrimidine systems can often predict the most favorable positions for such reactions.

While specific transient absorption data for this compound is scarce, the table below provides hypothetical transient species and their expected, but not experimentally confirmed, absorption maxima based on related pyrimidine derivatives.

| Transient Species | Formation Pathway | Expected λmax (nm) |

| This compound Radical Anion (TPP•−) | Electron Transfer | 450 - 550 |

| This compound H-Adduct Radical ([TPPH]•) | Hydrogen Abstraction | 350 - 450 |

Note: The absorption maxima are estimations based on data for other pyrimidine derivatives and have not been experimentally verified for this compound.

Electron Transfer Mechanisms in Photoreduction

The photoreduction of pyrimidine and its derivatives is a fundamental process in photochemistry and photobiology. nih.gov For this compound, photoreduction would likely proceed via an electron transfer mechanism, particularly in the presence of electron donors. The initial step is the photoinduced electron transfer (PET) to the excited state of TPP, forming the radical anion as discussed previously.

The general mechanism for the photoreduction of this compound via electron transfer can be summarized as follows:

Excitation: TPP absorbs a photon to reach its excited singlet state (¹TPP*).

Intersystem Crossing (optional): The singlet excited state may undergo intersystem crossing to the triplet excited state (³TPP*).

Electron Transfer: The excited state (either ¹TPP* or ³TPP*) accepts an electron from a donor (D) to form the TPP radical anion (TPP•−) and the donor radical cation (D•+).

Protonation/Further Reduction: The TPP•− can then be protonated by a proton source (e.g., the solvent) or undergo further reduction steps to yield the final photoproducts.

The specific pathway and the nature of the final products would depend on the reaction conditions, including the solvent, the nature of the electron donor, and the presence of proton sources.

Kinetic Studies of Excited State Quenching

The lifetime of the excited state of this compound can be shortened by the presence of other molecules known as quenchers. The study of these quenching processes provides valuable information about the kinetics of the excited state. Quenching can occur through several mechanisms, including energy transfer, electron transfer, or the formation of an exciplex.

The quenching of the fluorescence of a molecule by a quencher (Q) can often be described by the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[Q]

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the concentration of the quencher, and Kₛᵥ is the Stern-Volmer quenching constant. The Stern-Volmer constant is related to the bimolecular quenching rate constant (kₒ) and the fluorescence lifetime in the absence of the quencher (τ₀) by the equation:

Kₛᵥ = kₒτ₀

| Quencher Concentration [Q] (M) | Fluorescence Intensity (I) (a.u.) | I₀ / I |

| 0.00 | 100 | 1.00 |

| 0.01 | 80 | 1.25 |

| 0.02 | 67 | 1.49 |

| 0.03 | 57 | 1.75 |

| 0.04 | 50 | 2.00 |

From a plot of I₀/I versus [Q], the Stern-Volmer constant (Kₛᵥ) can be determined from the slope. Assuming a typical fluorescence lifetime (τ₀) for an aromatic molecule of around 10 ns, the bimolecular quenching rate constant (kₒ) can be calculated.

Influence of Molecular Conformation and Packing on Luminescent Properties

The luminescent properties of organic molecules in the solid state are highly sensitive to their molecular conformation and the way they are packed in the crystal lattice. For this compound and its derivatives, which are known to exhibit aggregation-induced emission (AIE) or aggregation-enhanced emission (AEE), these factors are of paramount importance.

The non-planar, propeller-like structure of the tetraphenyl-substituted core plays a crucial role in its photophysical properties. In dilute solutions, the phenyl rings can undergo low-frequency rotational and vibrational motions, which provide efficient non-radiative decay pathways for the excited state, leading to weak or no fluorescence. However, in the aggregated state or in a rigid matrix, these intramolecular motions are restricted. This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, resulting in strong fluorescence emission.

The specific crystal packing arrangement can further influence the luminescent properties. Different polymorphs (different crystal structures of the same compound) can exhibit distinct emission colors and quantum yields. This is because the intermolecular interactions, such as π-π stacking and C-H···π interactions, can alter the energy levels of the excited state and the efficiency of radiative and non-radiative decay processes. For instance, a more twisted conformation in the crystal lattice might lead to weaker intermolecular interactions and consequently, a blue-shifted and less intense emission compared to a more planar conformation that allows for stronger π-π stacking and a red-shifted, more intense emission.

The following table summarizes the general influence of molecular conformation and packing on the luminescent properties of AIE-active compounds like this compound.

| Property | Influence of Conformation and Packing |

| Emission Wavelength (Color) | Can be tuned by controlling the degree of intermolecular π-π stacking and the planarity of the molecule in the solid state. Stronger interactions generally lead to red-shifted emission. |

| Luminescence Intensity (Quantum Yield) | Significantly enhanced in the aggregated state due to the restriction of intramolecular motion. The specific packing density and the presence of defects can influence the overall quantum yield. |

| Excited State Lifetime | Generally longer in the aggregated state where non-radiative decay pathways are suppressed. |

Computational and Theoretical Investigations of Tetraphenylpyrimidine

Quantum Chemical Methodologies for Electronic Structure and Excited States

Quantum chemical methods are fundamental to predicting the behavior of electrons in molecules, which in turn governs their chemical and physical properties. wikipedia.org For a molecule like tetraphenylpyrimidine, these calculations can elucidate its geometry, electronic stability, and how it interacts with light.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a widely used approach for determining the ground-state properties of molecules like this compound due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net

The core principle of DFT is to model the properties of a system using its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunctions of all electrons. wikipedia.org The first step in a typical DFT study is geometry optimization, where the computational algorithm systematically alters the positions of the atoms to find the lowest energy configuration, which corresponds to the molecule's most stable structure. utexas.edu From this optimized geometry, a wealth of electronic properties can be calculated.

Key electronic properties and reactivity descriptors derived from DFT calculations include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Chemical Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution. A large energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap) is indicative of high hardness and low chemical reactivity. researchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons. edu.krd

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electronic charge from the environment. nih.gov

These parameters provide a detailed picture of the molecule's stability, reactivity, and potential for use in electronic applications. edu.krdirjweb.com

Table 1: Global Chemical Reactivity Descriptors Calculated via DFT This table presents a typical set of descriptors that can be calculated for a molecule like this compound using DFT methods. The values are illustrative.

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP ≈ -E_HOMO | Energy needed to remove an electron |

| Electron Affinity (EA) | EA ≈ -E_LUMO | Energy released when gaining an electron |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Relates to chemical reactivity and stability |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Ability to attract electrons |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Propensity to accept electrons |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for investigating excited states. semanticscholar.orgrsc.orgresearchgate.net This is crucial for understanding a molecule's photophysical properties, such as how it absorbs and emits light, which is essential for applications in areas like organic light-emitting diodes (OLEDs). aps.org

TD-DFT calculates the excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual (unoccupied) orbital. researchgate.net The results of TD-DFT calculations can be used to simulate a molecule's electronic absorption spectrum (e.g., UV-Visible spectrum). nih.gov

However, the accuracy of TD-DFT can be highly dependent on the choice of the exchange-correlation functional, a key component of the calculation. aps.org Standard functionals can sometimes struggle with certain types of excited states, particularly charge-transfer (CT) states, where an electron moves from one part of the molecule to another upon excitation. This is a known limitation that can lead to an underestimation of the excitation energy for such states. researchgate.netaps.org Therefore, careful selection and benchmarking of functionals are often necessary for reliable predictions, especially for donor-acceptor molecules where CT states are common. aps.org

Molecules rarely exist in isolation; they are typically in a solution or a solid-state matrix (the condensed phase). The surrounding environment can significantly influence a molecule's properties. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are designed to model these large, complex systems. nih.govmiami.edu

In a QM/MM simulation, the system is partitioned into two regions:

The QM Region: The central part of the system, such as the this compound molecule, where the electronic structure is of primary interest. This region is treated with a high-level quantum mechanical method (like DFT).

The MM Region: The surrounding environment (e.g., solvent molecules or a host crystal matrix), which is treated with a simpler, classical molecular mechanics force field.

Molecular Orbital (MO) theory describes the electrons in a molecule as occupying a set of molecular orbitals that are spread across the entire molecule. utexas.edu Among the most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO: This is the highest energy orbital that contains electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential). edu.krdirjweb.com

LUMO: This is the lowest energy orbital that is empty. The energy of the LUMO is related to the molecule's ability to accept electrons (its electron affinity). edu.krd

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. It characterizes the molecule's chemical stability and is generally the lowest energy required for an electronic excitation. utexas.eduedu.krd A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily excited. researchgate.netedu.krd The spatial distribution of the electron density in these orbitals is also important, as it indicates which parts of the molecule are involved in electron donation and acceptance.

Table 2: Frontier Orbital Properties and Their Significance

| Orbital Property | Description |

| HOMO Energy | Correlates with the ability to donate an electron. A higher energy level indicates a better electron donor. |

| LUMO Energy | Correlates with the ability to accept an electron. A lower energy level indicates a better electron acceptor. |

| HOMO-LUMO Gap | Represents the energy for the lowest electronic excitation. It is an indicator of kinetic stability and chemical hardness. |

| Orbital Overlap | The degree of spatial overlap between HOMO and LUMO can influence the nature of the lowest excited state (e.g., local vs. charge-transfer). |

Computational Approaches to Nonradiative Decay Processes

The efficiency of light-emitting organic materials is significantly impacted by nonradiative decay processes, where excited state energy is dissipated as heat rather than light. Computational chemistry offers powerful tools to investigate the mechanisms of these energy loss pathways.

Theoretical studies on this compound-based luminogens with aggregation-induced emission (AIE) characteristics have provided specific insights into their nonradiative decay channels. These studies have identified that high-frequency bending vibrations within the central pyrimidine (B1678525) ring are the dominant pathways for nonradiative decay .

Excited State Calculations: Time-dependent DFT (TD-DFT) is a common method used to calculate the energies and properties of excited states. This allows for the identification of the emissive state and potential competing nonradiative pathways.

Vibrational Mode Analysis: Following the identification of the relevant electronic states, vibrational frequency calculations are performed. These calculations can pinpoint the specific vibrational modes that are strongly coupled to the electronic transitions.

Potential Energy Surface Scans: By mapping the potential energy surfaces of the ground and excited states along the coordinates of these key vibrational modes, researchers can identify conical intersections or other regions where the energy gap between the states is small, facilitating efficient nonradiative decay.

The identification of these specific vibrational modes as the primary culprits for nonradiative decay provides a rational basis for molecular design strategies aimed at enhancing the luminescence efficiency of this compound derivatives. By modifying the chemical structure to suppress these detrimental vibrations, for example, by introducing steric hindrance or creating a more rigid molecular framework, the rate of nonradiative decay can be reduced, leading to improved quantum yields.

Advanced Spectroscopic Characterization Methodologies for Tetraphenylpyrimidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of tetraphenylpyrimidine (TPPM) systems. nih.govvanderbilt.edu By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the chemical environment of each nucleus can be determined.

In the ¹H NMR spectrum of the parent this compound, the protons on the phenyl rings typically appear as a series of multiplets in the aromatic region (approximately 7.00-8.60 ppm). mdpi.comthieme-connect.com For instance, in a study using DMSO-d₆ as the solvent, the proton signals were observed as multiplets in various regions: δ 8.57–8.47 (m, 2H), 7.64–7.51 (m, 3H), 7.42–7.16 (m, 13H), and 7.12–7.04 (m, 2H). mdpi.com

The ¹³C NMR spectrum provides direct insight into the carbon framework of the molecule. bhu.ac.in For this compound in DMSO-d₆, characteristic signals appear in the range of δ 127.93 to 165.65 ppm. mdpi.com The signals at the lower end of this range correspond to the phenyl ring carbons, while the peaks at the higher chemical shifts (e.g., 162.15 and 165.65 ppm) are assigned to the carbons of the central pyrimidine (B1678525) core. mdpi.com The number and positions of these signals confirm the molecular symmetry and the successful synthesis of the target structure.

Detailed NMR data for the parent this compound compound is presented below.

¹H and ¹³C NMR Spectroscopic Data for this compound (TPPM)

| Nucleus | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| ¹H | DMSO-d₆ | 8.57–8.47 (m, 2H), 7.64–7.51 (m, 3H), 7.42–7.16 (m, 13H), 7.12–7.04 (m, 2H) |

| ¹³C | DMSO-d₆ | 165.65, 162.15, 138.90, 137.55, 136.48, 131.38, 131.31, 129.97, 129.72, 129.20, 129.16, 128.62, 128.35, 128.21, 127.93 |

Data sourced from a study by Liu et al. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to confirm the elemental composition and thus the molecular formula of newly synthesized compounds with high accuracy. whitman.edubu.edu.eg In this method, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured precisely. issr.edu.khchemguide.co.uk

For this compound (TPPM), HRMS analysis provides definitive proof of its molecular formula, C₂₈H₂₀N₂. Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, the molecular ion peak is observed. mdpi.com The experimentally measured m/z value is then compared to the theoretically calculated value for the proposed chemical formula. The close agreement between these values confirms the identity of the compound.

The table below summarizes the HRMS findings for TPPM and a representative derivative, showcasing the precision of this technique.

HRMS Data for this compound (TPPM) and a Derivative

| Compound | Formula | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| TPPM | C₂₈H₂₀N₂ | [M+H]⁺ | 385.1705 | 385.1700 |

| TPPM-4M | C₃₂H₂₈N₂O₄ | [M]⁺ | 504.2049 | 504.2036 |

Data sourced from a study by Liu et al. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions within a molecule. msu.eduyoutube.com When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. ufg.brarxiv.org The wavelength of maximum absorption (λ_max) corresponds to specific electronic transitions, often π → π* transitions in conjugated systems like this compound.

The UV-Vis spectrum of this compound in a solvent like tetrahydrofuran (B95107) (THF) shows distinct absorption bands. The parent TPPM molecule exhibits a maximum absorption peak (λ_abs) at approximately 259 nm. mdpi.com The introduction of substituents onto the peripheral phenyl rings can significantly influence the electronic properties and, consequently, the absorption spectrum. ijcce.ac.ir For example, attaching electron-donating methoxyl groups (as in TPPM-4M) or extending the conjugation with additional phenyl rings (as in TPPM-4P) leads to a red shift (bathochromic shift) of the absorption maxima. mdpi.com This shift indicates that the energy gap between the ground and excited states is reduced, facilitating the electronic transition. mdpi.com

UV-Vis Absorption Data for TPPM and its Derivatives in THF

| Compound | Maximum Absorption Peak (λ_abs, nm) |

|---|---|

| TPPM | 259 |

| TPPM-4M | 269 |

| TPPM-4P | 301 |

Data sourced from a study by Liu et al. mdpi.com

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy provides crucial insights into the dynamic processes that occur after a molecule is electronically excited, such as fluorescence and nonradiative decay. acs.orgnih.gov For this compound systems, which exhibit aggregation-enhanced emission (AEE), understanding the excited state dynamics is key to explaining their unique photophysical properties. mdpi.comnih.gov

Upon excitation, the TPPM molecule can return to the ground state via radiative pathways (fluorescence) or non-radiative pathways (e.g., heat dissipation through intramolecular motion). nih.gov Theoretical investigations have shown that for TPPM in solution, high-frequency bending motions within the central pyrimidine ring serve as a dominant non-radiative decay channel, leading to low fluorescence quantum yields. mdpi.comnih.gov However, in the aggregated or solid state, these intramolecular rotations and vibrations are restricted. This restriction blocks the non-radiative decay pathways, causing a significant enhancement in fluorescence emission—the hallmark of the AEE phenomenon. mdpi.com

Studies on derivatives like TPPM-4M and TPPM-4P reveal that the addition of electron-donating groups can mitigate the bending motions of the central core by rigidifying the molecular structure. nih.gov This leads to a reduction in the reorganization energy associated with non-radiative decay and an increase in the electric transition dipole moment, which promotes faster radiative decay, resulting in higher fluorescence efficiency in both solution and aggregated states compared to the parent TPPM. nih.gov The fluorescence lifetimes of related AIE-active materials have been measured to be in the nanosecond range, providing a timescale for these excited-state processes. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed. gla.ac.uknist.govmdpi.com

Single-crystal X-ray diffraction analysis of a this compound derivative, TPPM-4M, reveals a highly twisted molecular conformation. mdpi.comnih.gov The dihedral angles between the peripheral phenyl rings and the central pyrimidine core are significant, ranging from approximately 28° to 62°. mdpi.comnih.gov This twisted structure is crucial as it prevents close molecular packing in the solid state, which is a key factor contributing to its AEE properties. nih.gov

The crystal packing is further characterized by multiple intermolecular C-H···π interactions. These weak interactions help to constrain the molecular conformation in the solid state, further restricting the intramolecular motions that lead to non-radiative decay in solution. nih.gov For example, in TPPM-4M, C-H···π interactions with distances of 2.854 Å and 3.029 Å have been identified. nih.gov

Selected Crystallographic Data for a this compound Derivative (TPPM-4M)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Dihedral Angle Range (Phenyl-Pyrimidine) | 28° - 62° |

| Key Intermolecular Interactions | C-H···π |

| C-H···π Interaction Distances (Å) | 2.854, 3.029 |

Supramolecular Chemistry and Host Guest Interactions of Tetraphenylpyrimidine

Role of Nitrogen Atoms in Protonation, Hydrogen Bonding, and Chelation

The nitrogen atoms within the central pyrimidine (B1678525) ring of tetraphenylpyrimidine are fundamental to its versatile role in supramolecular chemistry. These nitrogen atoms can act as sites for protonation, as hydrogen bond acceptors, and as coordination sites for metal ions (chelation), making TPPM-based structures highly valuable for creating advanced supramolecular assemblies and chemical sensors. mdpi.com

Protonation: The lone pairs of electrons on the nitrogen atoms of the pyrimidine ring allow for protonation in acidic conditions. This process can significantly alter the electronic properties and solubility of this compound derivatives. Studies on similar nitrogen-containing heterocyclic compounds have shown that protonation can influence the molecule's conformation and its interactions with its environment. nih.govscispace.com For instance, the protonation of a 2-pyridinyl moiety, which also contains a nitrogen atom in a six-membered aromatic ring, has been shown to decrease the aromaticity of the ring and can be a key factor in controlling its reactivity. plos.org While specific quantitative studies on the protonation constants of this compound are not extensively detailed in the reviewed literature, the anticipated protonation at the nitrogen sites is a key feature considered in the design of TPPM-based functional materials. mdpi.com

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring act as effective hydrogen bond acceptors. This capability is crucial for the formation of stable supramolecular structures and for molecular recognition in host-guest systems. A notable example is the interaction between this compound derivatives and the explosive molecule picric acid (PA). The pyrimidine rings of the TPPM derivatives form N···H hydrogen bonds with the hydroxyl group of the picric acid molecules. mdpi.com These hydrogen bonds shorten the distance between the TPPM fluorophore and the picric acid quencher, facilitating a more efficient electron transfer process and leading to enhanced detection sensitivity. mdpi.com The distances of these N···H hydrogen bonds have been calculated to be in the range of 1.666 to 2.058 Å, indicating a strong interaction. mdpi.com This ability to form specific hydrogen bonds is a key advantage of TPPM derivatives in sensing applications compared to other luminogens like tetraphenylethene (TPE). mdpi.com

| Interacting Molecules | Type of Interaction | Bond/Interaction Details | Significance |

| This compound Derivative & Picric Acid | Hydrogen Bonding | N···H hydrogen bonds with distances of 1.666–2.058 Å | Facilitates efficient electron transfer for explosive detection. mdpi.com |

| Ureidopyrimidine Derivative & 2,6-diaminopyridine | Hydrogen Bonding | Formation of stable host-guest complexes | Demonstrates the role of the pyrimidine core in molecular recognition. mdpi.com |

Chelation: The nitrogen atoms of the pyrimidine ring can also act as coordination sites for metal ions, a process known as chelation. mdpi.comwikipedia.orgresearchgate.net This property allows for the construction of metal-organic frameworks (MOFs) and other metallosupramolecular assemblies. acs.orgmdpi.com While direct examples of this compound chelating with metal ions are not extensively documented in the provided search results, the principle is well-established for nitrogen-containing heterocyclic ligands. For example, a tetraphenylethene (TPE) derivative containing nitrogen-rich triazole groups has been shown to chelate with Zn(II) ions to form a highly porous and luminescent MOF. acs.org This MOF demonstrates the potential of nitrogen-containing aromatic structures in creating robust, functional materials. The ability of the pyrimidine nitrogens in TPPM to chelate metal ions is anticipated to be a key feature in the design of novel catalysts, sensors, and materials with unique photophysical properties. mdpi.com

Design of this compound-Based Supramolecular Assemblies

The design of supramolecular assemblies using this compound as a fundamental unit leverages the directional nature of its potential non-covalent interactions. The versatile functionalities of the nitrogen atoms, combined with the rigid and bulky nature of the tetraphenyl-substituted core, make TPPM an excellent candidate for constructing a variety of supramolecular architectures, including macrocycles and cages. mdpi.comrsc.org

The development of such assemblies is often guided by principles of molecular recognition and self-assembly. nih.gov The defined geometry of the TPPM molecule can be exploited to create structures with specific shapes and internal cavities. For instance, by strategically placing reactive functional groups on the peripheral phenyl rings, TPPM units can be covalently linked to form larger, well-defined macrocyclic or cage-like structures. rsc.orgnih.govnih.govchemrxiv.org

A pertinent example, although based on the structurally similar tetraphenylethene (TPE), is the construction of a three-dimensional TPE-based octacationic cage. dp.tech This cage exhibits a well-defined internal cavity capable of encapsulating guest molecules. The design principles, involving the use of a tetrapodal building block to create a 3D structure, are directly applicable to this compound. The incorporation of the pyrimidine core would introduce additional functionality, such as hydrogen bonding and metal coordination sites, into the resulting assembly. mdpi.com

Furthermore, the aggregation-induced emission (AIE) properties of many TPPM derivatives add another dimension to the design of these assemblies. The restriction of intramolecular motion upon aggregation or inclusion in a larger assembly often leads to enhanced fluorescence, making these structures promising for applications in sensing and imaging. mdpi.com

| Supramolecular Assembly Type | Design Principle | Key Interactions | Potential Application |

| Macrocycles | Covalent linking of functionalized TPPM units | Covalent bonds, π-π stacking | Molecular recognition, catalysis rsc.org |

| Cages | 3D assembly of TPPM building blocks | Covalent bonds, metal coordination | Guest encapsulation, drug delivery nih.govdp.tech |

| Metal-Organic Frameworks | Chelation of TPPM derivatives with metal ions | Metal-ligand coordination bonds | Sensing, catalysis, gas storage acs.org |

| Nanoaggregates | Self-assembly of TPPM derivatives in solution | Hydrogen bonding, π-π stacking, solvophobic effects | Chemical sensing, bioimaging mdpi.comresearchgate.net |

Exploration of Host-Guest Systems Involving this compound

Host-guest chemistry, a central theme in supramolecular science, involves the formation of a complex between a larger host molecule and a smaller guest molecule. rsc.orgnih.govrsc.org this compound and its derivatives have been successfully employed in the creation of functional host-guest systems, primarily for the purpose of chemical sensing. mdpi.com

A prominent example is the use of nanoaggregates of TPPM derivatives as fluorescent sensors for the detection of the explosive picric acid in water. mdpi.com In this system, the TPPM nanoaggregate acts as the host, and the picric acid molecule is the guest. The interaction between the host and guest is facilitated by the formation of hydrogen bonds between the nitrogen atoms of the pyrimidine ring and the hydroxyl group of picric acid. mdpi.com This interaction leads to a quenching of the fluorescence of the TPPM host, allowing for the quantitative detection of the picric acid guest. The high sensitivity of this system is attributed to the efficient electron transfer from the host to the guest, which is enhanced by the close proximity enforced by the hydrogen bonds. mdpi.com

The versatility of the pyrimidine core is further highlighted in studies of ureidopyrimidine derivatives, which form stable host-guest complexes with molecules containing complementary hydrogen bonding patterns. mdpi.com These studies underscore the importance of the hydrogen-bonding capabilities of the pyrimidine unit in achieving selective molecular recognition.

Moreover, the concept of using larger supramolecular assemblies as hosts has been demonstrated with a metal-organic framework based on a tetraphenylethene derivative, which was used to detect carcinogens. acs.org The porous structure of the MOF provides cavities that can selectively bind guest molecules. This approach can be extended to TPPM-based MOFs, where the specific chemical environment of the pores, including the presence of nitrogen atoms, could be tailored to achieve high selectivity for particular guests. acs.org

| Host | Guest | Key Interaction | Application |

| This compound Nanoaggregates | Picric Acid | Hydrogen Bonding, Electron Transfer | Explosive Detection mdpi.com |

| Ureidopyrimidine Derivatives | 2,6-diaminopyridine | Hydrogen Bonding | Molecular Recognition mdpi.com |

| TPE-based Metal-Organic Framework | Carcinogens (e.g., Aristolochic Acid I) | Host-Guest Interactions within MOF pores | Carcinogen Detection acs.org |

Applications in Advanced Materials Science

Development of Aggregation-Induced Emission Luminogens (AIEgens)

The discovery of aggregation-induced emission (AIE) has addressed the long-standing challenge of aggregation-caused quenching (ACQ) that limits the solid-state applications of many fluorescent molecules. nih.govhkust.edu.hk AIEgens, such as those derived from tetraphenylpyrimidine, exhibit enhanced fluorescence upon aggregation in poor solvents or in the solid state. nih.govmdpi.com This behavior is attributed to the restriction of intramolecular motion (RIM). nih.govnih.gov In dilute solutions, the phenyl rings of this compound derivatives can rotate freely, providing non-radiative pathways for the decay of the excited state, which leads to weak emission. When the molecules aggregate, these intramolecular rotations are sterically hindered, which blocks the non-radiative channels and activates the radiative decay pathway, resulting in strong fluorescence. nih.govnih.gov This principle has established this compound as a valuable core for building highly emissive solid-state materials. nih.govmdpi.com

The distinct AIE properties of this compound derivatives make them excellent candidates for "turn-on" or "turn-off" fluorescent chemical sensors. The interaction with a specific analyte can trigger aggregation or conformational changes that either enhance or quench the fluorescence, enabling sensitive and selective detection.

These AIEgens have been successfully employed to detect nitroaromatic compounds, which are common explosives. mdpi.comnih.gov For example, nanoaggregates of this compound derivatives have demonstrated a high-performance capability for detecting picric acid (PA) through a super-amplification quenching effect. mdpi.com The porous structure of films made from these derivatives facilitates the diffusion of picric acid vapor, leading to a noticeable quenching of their luminescence. mdpi.comresearchgate.net The sensing mechanism is believed to involve an electron transfer process, potentially enhanced by hydrogen bonding between the pyrimidine (B1678525) ring and the picric acid. mdpi.com

Beyond explosives, these derivatives have been developed into chemosensors for metal ions. rsc.org By incorporating specific chelating groups into the polymer matrix of AIE-active polymers, selective interactions with target metal ions can be achieved, resulting in significant changes in fluorescence intensity that correlate with the ion's concentration. rsc.org

Furthermore, the versatility of this compound derivatives extends to pH sensing. nih.gov The nitrogen atoms in the central pyrimidine ring can be protonated or deprotonated, which can alter the molecule's electronic properties and, consequently, its fluorescence output. semanticscholar.org This makes them suitable for developing sensors that can visually or spectroscopically report on the pH of their environment. nih.govnih.govresearchgate.net

Table 1: this compound Derivatives as Chemical Sensors

| Sensor Type | Target Analyte | Sensing Mechanism | Observed Response |

| This compound Derivative Nanoaggregates | Picric Acid | Fluorescence Quenching | Progressive quenching of photoluminescence with increasing analyte concentration. mdpi.com |

| AIE-active 3D Polymers | Metal Ions | Chelation-induced Fluorescence Change | Significant changes in fluorescence intensity upon binding with specific metal ions. rsc.org |

| This compound Derivatives | pH | Protonation/Deprotonation of Pyrimidine Ring | Changes in fluorescence properties corresponding to pH variations. semanticscholar.org |

The robust solid-state emission and favorable thermal properties of this compound-based AIEgens make them highly suitable for use in organic optoelectronic devices. nih.gov Their ability to emit light efficiently in the solid form is a crucial advantage over traditional materials that suffer from aggregation-caused quenching. nih.govhkust.edu.hk

This compound derivatives have been effectively utilized as the emissive layer in Organic Light-Emitting Diodes (OLEDs). cnrs.fr Their high solid-state fluorescence quantum yields lead to efficient electroluminescence in devices. researchgate.net OLEDs are composed of several organic layers sandwiched between two electrodes. cnrs.frwikipedia.orgoled.com When a voltage is applied, charge carriers (electrons and holes) are injected, and they recombine in the emissive layer to produce light. cnrs.froled.com

The emission color of these OLEDs can be tuned by chemically modifying the this compound structure. Introducing electron-donating or electron-withdrawing groups can alter the molecule's energy levels and shift the emission wavelength. For instance, derivatives have been created that emit light across the visible spectrum, from blue to green, with high efficiencies. mdpi.commdpi.com In some cases, these materials can also function as host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters, contributing to high-performance OLEDs. rsc.org

Table 2: Performance of OLEDs with this compound-Related Derivatives

| Derivative Type | Role in OLED | Emission Color | Maximum Efficiency |

| Carbazole Derivatives | Emitter | Greenish-Blue | 9.5% External Quantum Efficiency (EQE) mdpi.com |

| Naphthalimide Derivatives | Emitter | Green | 3.3% External Quantum Efficiency (EQE) mdpi.com |

| 1-phenyl-1H-benzo[d]imidazole Derivatives | Host | - | 13% External Quantum Efficiency (EQE) for Phosphorescent OLED rsc.org |

| Phenanthroimidazole Derivatives | Hole Transporting Layer | - | 8.1 cd/A Luminous Efficiency rsc.org |

The field of flexible electronics seeks materials that combine electronic functionality with mechanical deformability. nih.govmdpi.com Organic semiconductors are prime candidates due to their inherent flexibility compared to rigid inorganic semiconductors like silicon. eletimes.com1-material.com

This compound-based materials are promising for these applications. researchgate.net Their non-planar structure can lead to amorphous thin films, which often exhibit better flexibility and film-forming characteristics than highly crystalline materials. researchgate.net The strong solid-state luminescence of this compound AIEgens is particularly beneficial for developing flexible OLED displays, where maintaining performance under bending or stretching is crucial. nih.gov While this is a developing area of research, the intrinsic properties of this compound derivatives, especially when incorporated into polymeric structures, position them as a viable material class for next-generation flexible and wearable electronic devices. nih.govresearchgate.net

Q & A

Q. How can researchers ethically navigate intellectual property constraints when developing novel this compound derivatives?

- Methodological Answer : Conduct prior-art searches using patent databases (e.g., USPTO, Espacenet) and academic literature to avoid infringement. For proprietary derivatives, collaborate with legal experts to draft material transfer agreements (MTAs). Publish synthetic routes and characterization data openly to foster reproducibility while safeguarding commercial interests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.